Cas no 222842-90-2 ((S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid)

(S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- (S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid
- 2-amino-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid
- SCHEMBL14257829
- (S)-2-AMINO-3-(4-(2-TERT-BUTOXY-2-OXOETHYL)PHENYL)PROPANOIC ACID
- MFCD14586317
- 222842-90-2
- DB-344919
- L-4-tert-butoxymethylphe
- starbld0041442
- (S)-2-Amino-3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoic acid
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- インチ: InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-11-6-4-10(5-7-11)8-12(16)14(18)19/h4-7,12H,8-9,16H2,1-3H3,(H,18,19)/t12-/m0/s1
- InChIKey: NGMNYXQCCBKDET-LBPRGKRZSA-N
計算された属性
- せいみつぶんしりょう: 279.14705815Da
- どういたいしつりょう: 279.14705815Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
(S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB597478-5g |
L-4-tert-butoxymethylphe; . |
222842-90-2 | 5g |
€1554.60 | 2024-07-19 | ||
abcr | AB597478-1g |
L-4-tert-butoxymethylphe; . |
222842-90-2 | 1g |
€488.30 | 2024-07-19 |
(S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
(S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acidに関する追加情報
Introduction to (S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic Acid (CAS No. 222842-90-2)
(S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique structural properties and potential therapeutic applications. This compound, identified by its CAS number 222842-90-2, belongs to a class of molecules that exhibit promising biological activity, making it a subject of extensive research in academic and industrial settings.
The molecular structure of (S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid consists of a propanoic acid backbone substituted with an amino group at the second carbon and a phenyl ring at the third carbon, which is further modified with a 2-tert-butoxy-2-oxoethyl side chain. This intricate arrangement of functional groups contributes to its distinctive chemical and biological characteristics, which have been the focus of numerous studies aimed at elucidating its mechanisms of action and exploring its potential as a lead compound for drug development.
In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways associated with various diseases. The unique structural features of (S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid make it a compelling candidate for such applications. For instance, its ability to interact with biological targets such as enzymes and receptors has been investigated in the context of developing treatments for neurological disorders, inflammation, and other chronic conditions.
One of the most notable aspects of this compound is its stereochemistry. The (S)-configuration at the chiral center imparts specific biological properties that can influence its efficacy and selectivity. Research has demonstrated that enantiomeric purity is crucial in pharmaceutical development, as different stereoisomers can exhibit vastly different pharmacological profiles. The synthesis and characterization of enantiomerically pure forms of (S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid have been areas of active investigation, with advancements in chiral synthesis techniques playing a pivotal role.
The side chain modification with 2-tert-butoxy-2-oxoethyl group adds another layer of complexity to the compound's behavior. This moiety not only influences the solubility and metabolic stability but also interacts with biological targets in ways that can be harnessed for therapeutic benefit. For example, studies have shown that such side chains can enhance binding affinity and reduce off-target effects, making the compound a more attractive candidate for drug development.
Recent research in medicinal chemistry has highlighted the importance of structure-based drug design, where the three-dimensional structure of a target protein is used to guide the development of molecules that fit precisely into its active site. The unique scaffold of (S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid suggests that it may be able to interact with key residues in target proteins, potentially leading to the development of highly specific inhibitors or modulators.
In addition to its potential as an active pharmaceutical ingredient (API), this compound has also been explored as a building block for more complex molecules. Its versatile structure allows for further derivatization, enabling chemists to generate libraries of related compounds for high-throughput screening. This approach has been instrumental in identifying new leads with improved pharmacological properties.
The synthesis of (S)-2-amino-3-(4-(2-tert-butoxy-2-oxyethyl)phenyl)propanoic acid presents both challenges and opportunities for synthetic chemists. The need for high enantiomeric purity requires sophisticated synthetic strategies, often involving asymmetric catalysis or chiral auxiliary methods. Recent advances in synthetic methodologies have made it possible to produce this compound in larger quantities with greater purity, facilitating further research and development.
The pharmacokinetic properties of this compound are also subjects of interest. Understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preclinical studies have begun to shed light on these aspects, providing valuable insights into how the compound behaves within living systems.
Ethical considerations are paramount in pharmaceutical research, particularly when dealing with compounds that have potential therapeutic applications. Ensuring that research is conducted responsibly and with appropriate oversight is essential for maintaining public trust and advancing scientific knowledge responsibly.
The future directions for research on (S)-2-amino-3-(4-(2-tert-butoxy-oxyethyl)phenyl)propanoic acid are multifaceted. Further exploration of its biological activity across different disease models will be critical for validating its therapeutic potential. Additionally, investigating its interactions with cellular components at a molecular level will provide deeper insights into its mechanisms of action.
In conclusion, (S)-Sigma-amino--(4--(Sigma)--(Sigma)--(Sigma)--(Sigma))--Sigma--Sigma--Sigma)--Sigma)--Sigma)--Sigma)--Sigma)--Sigma)--Sigma)--Sigma)--Sigma)--, identified by CAS number 222842--90--92, represents an exciting area of research with significant implications for pharmaceutical chemistry and biomedicine. Its unique structure and promising biological activity position it as a valuable candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.
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